Triolone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

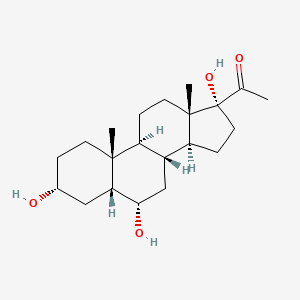

Triolone, also known as this compound, is a useful research compound. Its molecular formula is C21H34O4 and its molecular weight is 350.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Mechanism of Action

Triolone functions primarily as a neuroprotective agent, particularly against excitotoxicity induced by glutamate. Research indicates that this compound can modulate NMDA receptors, which play a crucial role in neuronal survival during ischemic conditions. The compound has demonstrated the ability to protect neurons in both in vitro and in vivo studies.

- In Vitro Studies : Cultured neurons exposed to neurotoxic levels of glutamate showed significant neuronal death. However, pretreatment with this compound (5–15 μM) resulted in increased survival rates of spinal cord motoneurons and cortical neurons. This protective effect was not observed with cholesterol itself at similar concentrations .

- In Vivo Studies : In animal models, administration of this compound after induced ischemic conditions (such as middle cerebral artery occlusion) resulted in reduced infarct volumes and improved neurological outcomes. For instance, this compound treatment significantly decreased infarct volume compared to control groups, even when administered up to 4 hours post-injury .

Clinical Case Studies

Several clinical observations have further elucidated the potential therapeutic benefits of this compound:

- Spinal Cord Ischemia in Rabbits : A study demonstrated that pre-treatment with this compound before ischemic injury markedly inhibited behavioral deficits and neuronal loss. The results indicated that this compound could serve as an endogenous neuroprotectant following ischemic preconditioning .

- Functional Neurological Outcomes : In trials where this compound was administered after ischemic events, animals exhibited better neurological scores at 7 days post-reperfusion compared to those receiving saline or vehicle treatments. This suggests that this compound not only protects neurons but also contributes to functional recovery .

Data Tables

| Study Type | Condition | This compound Dosage | Outcome |

|---|---|---|---|

| In Vitro | Glutamate Exposure | 5–15 μM | Increased neuron survival |

| In Vivo | Middle Cerebral Artery Occlusion | 12 mg/kg at various times post-injury | Reduced infarct volume; improved neurological function |

| Clinical Case | Spinal Cord Ischemia | Pre-treatment before injury | Reduced behavioral deficits; preservation of motoneurons |

Propiedades

Número CAS |

641-79-2 |

|---|---|

Fórmula molecular |

C21H34O4 |

Peso molecular |

350.5 g/mol |

Nombre IUPAC |

1-[(3R,5R,6S,8R,9S,10R,13S,14S,17R)-3,6,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O4/c1-12(22)21(25)9-6-16-14-11-18(24)17-10-13(23)4-7-19(17,2)15(14)5-8-20(16,21)3/h13-18,23-25H,4-11H2,1-3H3/t13-,14-,15+,16+,17+,18+,19-,20+,21+/m1/s1 |

Clave InChI |

XBKMYUZPSUAVAK-KHPLUVTOSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O |

SMILES isomérico |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O |

SMILES canónico |

CC(=O)C1(CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O |

Key on ui other cas no. |

641-79-2 |

Sinónimos |

5 beta-pregnane-3 alpha,6 alpha,17 alpha-triol-20-one pregnane-3,6,17-triol-20-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.